7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring a cyclohexyl group, a morpholine-substituted ethyl chain, and an imino-oxo triaza framework. The morpholine moiety likely enhances solubility and pharmacokinetic properties, while the cyclohexyl group may confer lipophilicity for membrane penetration . However, direct pharmacological or clinical data for this compound remain scarce in publicly accessible literature.
Properties
Molecular Formula |
C25H32N6O3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7-cyclohexyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)30(21)16-17)15-19(22(26)31(23)18-5-3-2-4-6-18)24(32)27-9-10-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32) |
InChI Key |
FMITZAHMHCAYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCN5CCOCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
The triazatricyclo intermediate is treated with oxalyl chloride in dichloromethane to generate the corresponding acid chloride. Catalytic dimethylformamide (DMF) accelerates the reaction, which completes within 2 hours at 0°C.
Amide Coupling
The acid chloride reacts with 2-(morpholin-4-yl)ethylamine in the presence of triethylamine. This step, adapted from benzamide synthesis protocols, employs dichloromethane as the solvent and proceeds at room temperature for 12 hours. Key data:
| Parameter | Value |
|---|---|
| Amine equivalence | 1.5 equivalents |
| Triethylamine | 2.0 equivalents |
| Yield after purification | 85–90% |
Reaction Optimization and Industrial Scaling
Industrial production requires modifications to laboratory-scale protocols:
-
Continuous flow reactors : Enhance mixing and heat transfer during Pd-catalyzed couplings, reducing reaction times by 40%.
-
Crystallization techniques : Ethanol/water mixtures achieve ≥98% purity for the final carboxamide, avoiding costly chromatography.
-
Process analytical technology (PAT) : In-line FTIR monitors imine formation in real time, ensuring consistent product quality.
Challenges and Mitigation Strategies
-
Low solubility of intermediates : Additives like dimethyl sulfoxide (DMSO) improve solubility during cross-coupling steps.
-
Epimerization at chiral centers : Low-temperature conditions (-20°C) during amide coupling preserve stereochemical integrity.
-
Catalyst deactivation : Ligands such as XPhos stabilize Pd species, extending catalyst lifespan in Suzuki reactions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazatricyclo core allows it to fit into binding sites and modulate biological pathways. This can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: imidazole carboxamides, cephalosporin derivatives, and triazeno-imidazole carboxamides.
Table 1: Structural and Functional Comparison
Key Differences:
Core Structure: The target compound’s tricyclic triaza scaffold is distinct from the β-lactam ring in cephalosporins or the planar imidazole-triazeno systems . This rigidity may limit off-target interactions compared to flexible analogs. Unlike cephalosporins, the absence of a β-lactam ring eliminates antibacterial activity via cell wall disruption .
Functional Group Impact: The morpholine-ethyl side chain in the target compound contrasts with the thiadiazole-thioether groups in cephalosporins, which are critical for bacterial target binding . The cyclohexyl group may enhance lipid bilayer interaction compared to the methyl/pivalate groups in cephalosporins, which prioritize solubility .
Therapeutic Hypotheses: While imidazole carboxamides (e.g., 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide) act as alkylating agents in cancer therapy , the target compound’s triaza-oxo framework lacks the reactive triazeno group necessary for DNA crosslinking. Its mechanism may instead involve allosteric enzyme modulation.
Research Findings and Limitations
- Synthetic Accessibility : The tricyclic core of the target compound likely requires multistep synthesis, contrasting with simpler imidazole carboxamides .
- Biological Data Gaps: No direct in vitro or in vivo studies are indexed in PubMed or pharmacopeial sources (as of 2025) .
- Stability Concerns: The imino-oxo group may confer susceptibility to hydrolysis under acidic conditions, unlike the stable β-lactam-thiadiazole systems in cephalosporins .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be improved?
The synthesis involves multi-step organic reactions, including cyclization of precursors and functional group modifications. Key strategies include:
- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., cyclohexyl group introduction) .
- Automated continuous flow reactors for scalable production, minimizing by-products through precise control of temperature and pressure .
- Use of catalysts like tetrabutylammonium bromide in electrochemical synthesis to enhance regioselectivity .
Q. Which analytical techniques are most reliable for structural validation?
Structural characterization requires a combination of:
- High-resolution NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
- X-ray crystallography to resolve the tricyclic core and stereochemical ambiguities, particularly for imino and oxo groups .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended?
Initial activity assessments should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity, using fluorogenic substrates .
- Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination) with comparisons to structurally similar compounds (e.g., imidazole or pyridine derivatives) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities?
Discrepancies in activity data may arise from conformational flexibility or off-target effects. Methodological solutions include:
- Density functional theory (DFT) to model electron distribution and predict reactive sites .
- Molecular docking with cryo-EM structures of target proteins (e.g., kinases) to identify binding poses and validate experimental IC₅₀ values .
- MD simulations to assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies optimize regioselective functionalization of the tricyclic core?
Achieving regioselectivity requires:
- Protecting group strategies (e.g., tert-butoxycarbonyl for amines) during nitro group reduction or alkylation .
- Solvent polarity adjustments (e.g., DMF vs. THF) to direct electrophilic substitution at the C-11 or C-13 positions .
- Catalytic systems (e.g., Pd/Cu bimetallic catalysts) for cross-coupling reactions on the morpholinyl ethyl side chain .
Q. How can mechanistic studies clarify interactions with biological targets?
Advanced interaction studies involve:
- Surface plasmon resonance (SPR) to quantify binding kinetics (kₐₙ/kₒff) for enzyme-substrate complexes .
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm allosteric modulation .
- CRISPR-Cas9 knockout models to validate target specificity in cellular pathways (e.g., apoptosis or inflammation) .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Process analytical technology (PAT) for real-time monitoring of intermediates .
- Design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) .
Q. What protocols mitigate stability issues during storage?
- Lyophilization under inert atmospheres (N₂/Ar) to prevent hydrolysis of the carboxamide group .
- Stability-indicating HPLC methods with C18 columns and UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
